molecular formula C26H47NO4 B12683904 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide CAS No. 84145-66-4

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide

Cat. No.: B12683904
CAS No.: 84145-66-4
M. Wt: 437.7 g/mol
InChI Key: OHUPFRGAUGZKCY-UHFFFAOYSA-N
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Description

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a long octadecyl chain, a tetrahydrofuran ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the attachment of the octadecyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)butyramide
  • 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)valeramide

Uniqueness

Compared to similar compounds, 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide stands out due to its specific combination of functional groups and molecular structure

Properties

CAS No.

84145-66-4

Molecular Formula

C26H47NO4

Molecular Weight

437.7 g/mol

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-2-methyl-N-octadecylpropanamide

InChI

InChI=1S/C26H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(25(29)22(2)3)23-21-24(28)31-26(23)30/h22-23H,4-21H2,1-3H3

InChI Key

OHUPFRGAUGZKCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C(=O)C(C)C

Origin of Product

United States

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